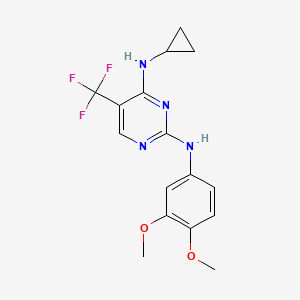
SBP-7455
Overview
Description
SBP-7455 is a potent, high-affinity, and orally active dual inhibitor of Unc-51-like autophagy activating kinase 1 (ULK1) and Unc-51-like autophagy activating kinase 2 (ULK2). It has shown significant potential in inhibiting autophagy, particularly in the context of triple-negative breast cancer (TNBC) research .
Mechanism of Action
Target of Action
SBP-7455, also known as N4-cyclopropyl-N2-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-2,4-pyrimidinediamine or N4-cyclopropyl-N2-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine, is a potent, high affinity, and orally active dual inhibitor of ULK1/ULK2 . ULK1 and ULK2 are serine/threonine kinases that play a crucial role in the initiation of autophagy .
Mode of Action
This compound inhibits the enzymatic activity of ULK1/ULK2 . This inhibition leads to a reduction in ULK1-dependent Beclin1 and VPS34 phosphorylation, thereby inhibiting autophagy in cells . The compound also exhibits a synergistic tumor growth inhibition effect in nutrient-poor environments when combined with RAS/MEK/MAPK pathway inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the autophagy pathway. Autophagy is a cellular process that removes damaged components of cells and recycles them as biochemical building blocks . ULK1 and ULK2 are early-stage regulators of autophagy . By inhibiting these kinases, this compound disrupts the autophagy process, which can lead to the death of cancer cells that rely on autophagy for survival .
Pharmacokinetics
This compound has demonstrated improved drug-like properties, such as improved physicochemical and pharmacokinetic profiles . .
Result of Action
The inhibition of ULK1/ULK2 by this compound leads to the disruption of the autophagy process. This disruption can result in the death of cancer cells that rely on autophagy for survival . Furthermore, this compound has been shown to re-sensitize resistant cell lines to Venetoclax, a potent B-cell lymphoma-2 (BCL-2) inhibitor .
Action Environment
The efficacy of this compound can be influenced by the nutrient availability in the environment. The compound has been shown to have a synergistic tumor growth inhibition effect in nutrient-poor environments when combined with RAS/MEK/MAPK pathway inhibitors . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental factors such as nutrient availability.
Biochemical Analysis
Biochemical Properties
SBP-7455 interacts with Unc-51-like autophagy-activating kinase (ULK) enzymes, specifically ULK1 and ULK2 . It has been shown to significantly reduce ULK1-dependent Beclin1 and VPS34 phosphorylation, thereby inhibiting autophagy in cells .
Cellular Effects
This compound has been found to inhibit the growth of MDA-MB-468 cells, a triple-negative breast cancer cell line . It also inhibits starvation-induced autophagic flux in these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of ULK1/2 enzymatic activity . ULK1/2 are key enzymes involved in the initiation of autophagy, a cellular process that removes damaged components of cells and recycles them as biochemical building blocks . By inhibiting these enzymes, this compound effectively blocks the autophagic process .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have a Tmax of approximately 1 hour, a Cmax of 990 nM, and a T1/2 of 1.7 hours when administered orally at a single dose of 30 mg/kg . The plasma concentration of this compound remains above the ULK1 IC50 for nearly 4 hours after oral administration .
Transport and Distribution
While specific information on the transport and distribution of this compound within cells and tissues is not currently available, it has been shown to have good oral bioavailability, suggesting efficient absorption and distribution in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SBP-7455 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance its biological activity.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods.
Chemical Reactions Analysis
Types of Reactions
SBP-7455 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Various substitution reactions are used to introduce different functional groups, enhancing its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities.
Scientific Research Applications
SBP-7455 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study autophagy pathways and enzyme inhibition.
Biology: Helps in understanding the role of ULK1 and ULK2 in cellular processes.
Medicine: Potential therapeutic agent for treating triple-negative breast cancer and other autophagy-related diseases.
Industry: Used in the development of new drugs targeting autophagy pathways.
Comparison with Similar Compounds
Similar Compounds
MRT68921: Another dual inhibitor of ULK1 and ULK2, but with different potency and selectivity profiles.
SBI-0206965: A selective ULK1 inhibitor with distinct chemical structure and biological activity.
GSK-3 Inhibitors: Though not direct ULK inhibitors, they affect autophagy pathways and can be compared in terms of their effects on cellular processes.
Uniqueness of SBP-7455
This compound stands out due to its high affinity and dual inhibition of both ULK1 and ULK2, making it a valuable tool for studying autophagy and a promising candidate for therapeutic development in cancer research .
Properties
IUPAC Name |
4-N-cyclopropyl-2-N-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-24-12-6-5-10(7-13(12)25-2)22-15-20-8-11(16(17,18)19)14(23-15)21-9-3-4-9/h5-9H,3-4H2,1-2H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQROJYIEHOOQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


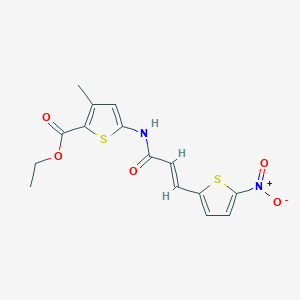
![6-[(3,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2895813.png)
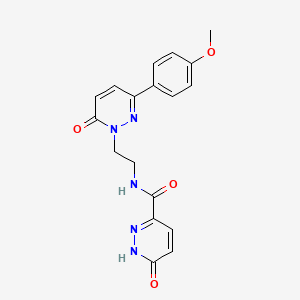
![diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate](/img/structure/B2895815.png)
![1-({1-[2-(3-Methylphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2895817.png)
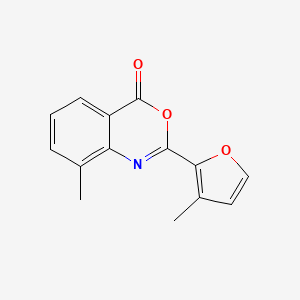
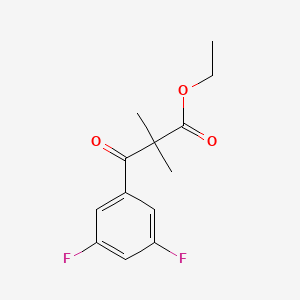
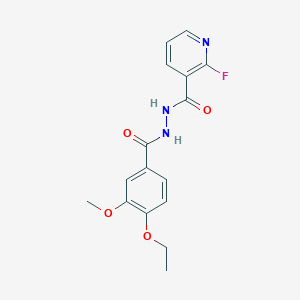
![1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2895823.png)
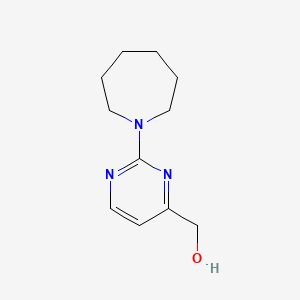
![[3-(Dimethylamino)-2-(pyrazin-2-yl)propyl]dimethylamine dihydrochloride](/img/structure/B2895825.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2895829.png)
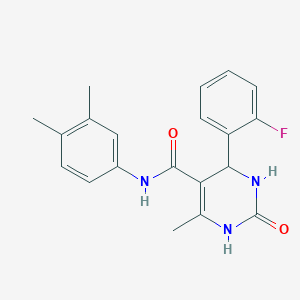
![1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2895834.png)
